2-Butyl-1,3-oxothiolane
Description
2-Butyl-1,3-oxothiolane is a five-membered heterocyclic compound containing both oxygen and sulfur atoms within its ring structure, with a butyl substituent at the 2-position. The butyl group likely enhances hydrophobicity compared to smaller substituents (e.g., methyl), influencing solubility, boiling point, and reactivity. Such compounds are of interest in organic synthesis, materials science, and pharmaceuticals due to their unique electronic and steric profiles.
Properties
CAS No. |
23229-36-9 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-butyl-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3 |
InChI Key |
GLHSHWIEAQNAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1OCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3-oxothiolane typically involves the reaction of butylmagnesium bromide with ethyl orthoformate in the presence of 2-mercaptoethanol. The reaction is catalyzed by acids such as benzoic acid, phosphoric acid, or sulfuric acid . The reaction conditions generally include moderate temperatures and the use of solvents like n-hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3-oxothiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted oxothiolanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Butyl-1,3-oxothiolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butyl-1,3-oxothiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxothiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can disrupt normal cellular processes, making the compound useful in antimicrobial and antiviral applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Butyl-1,3-oxothiolane with structurally or functionally related compounds, leveraging available data from the evidence:
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Calculated molecular weight.
Key Comparisons:
Structural Influences on Physical Properties Substituent Effects: The butyl group in this compound increases molecular weight and hydrophobicity compared to 2-Methyl-1,3-oxathiolane (104.17 vs. 144.23). This may lower water solubility and raise boiling points, making it more suitable as a non-polar solvent or intermediate. Ring Functionalization: The sulfone group in 3-Methyl-1,2-oxathiolane 2,2-dioxide introduces polarity and reactivity, enabling sulfonation reactions—unlikely in non-oxidized oxathiolanes.
Pharmaceutical Relevance: Thiazolidine derivatives like 2-Butyl-1,3-thiazolidine-4-carboxylic acid demonstrate the impact of heteroatom placement (N vs. O/S) on bioactivity, hinting at possible medicinal uses for oxathiolanes.
Toxicity and Safety
- The diazaspiro analog’s classification as a skin sensitizer and aquatic toxin underscores the importance of core structure in hazard profiles. Oxathiolanes, lacking nitrogen, may exhibit lower toxicity, but empirical data is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
